![molecular formula C20H20FN7O3 B2724584 N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1021254-39-6](/img/structure/B2724584.png)
N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and tetrazole groups are aromatic, contributing to the compound’s stability. The piperazine ring could adopt a chair conformation, and the carboxamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the benzodioxole might undergo electrophilic aromatic substitution, the tetrazole might participate in click reactions, and the carboxamide could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxamide group and the nonpolar benzodioxole group. Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .Wissenschaftliche Forschungsanwendungen
Potential Research Applications Based on Structurally Similar Compounds
Antimicrobial and Antiviral Activities
- Compounds with complex piperazine derivatives, similar in structural complexity to the compound , have been evaluated for their antimicrobial and antiviral activities. For instance, urea and thiourea derivatives of piperazine showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).
Synthesis of Novel Benzodiazepines for Analgesic and Anti-inflammatory Agents
- Research into novel synthetic pathways for benzodiazepines that serve as anti-inflammatory and analgesic agents could be a potential application area. Studies have focused on the synthesis of new compounds with improved efficacy and reduced side effects, indicating a pathway for researching novel compounds (Abu‐Hashem et al., 2020).
Drug Metabolism and Pharmacokinetics Studies
- The metabolism and disposition of complex compounds, especially those targeting receptor antagonists for conditions like insomnia, are critical areas of research. For example, a study on the disposition and metabolism of an orexin receptor antagonist provides insights into the pharmacokinetics and metabolic pathways of novel therapeutic agents (Renzulli et al., 2011).
Antipsychotic Agent Development
- The development of heterocyclic carboxamides as potential antipsychotic agents, with evaluations based on their binding to dopamine and serotonin receptors, suggests another research application. This indicates that complex compounds could be synthesized and evaluated for their potential as antipsychotic medications (Norman et al., 1996).
Receptor Antagonist Research for Neurological Conditions
- Research into receptor antagonists, especially for neurological conditions such as migraines, vestibular disorders, and epilepsy, could benefit from the synthesis and study of novel compounds. The synthesis of flunarizine, a calcium channel blocker, from structurally related components underscores the potential for developing new therapeutic agents (Shakhmaev et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extra- and intra-cellular membranes .
Mode of Action
This modulation could alter the function of these transporters, leading to changes in the transport of molecules across cellular membranes .
Biochemical Pathways
The biochemical pathways affected by This compound are likely related to its modulation of ATP-binding cassette transporters . These transporters are involved in numerous biochemical pathways, including the transport of lipids, ions, and other small molecules . The downstream effects of this modulation could potentially impact a variety of cellular processes.
Result of Action
The molecular and cellular effects of This compound It has been suggested that the compound may cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN7O3/c21-14-2-1-3-16(10-14)28-19(23-24-25-28)12-26-6-8-27(9-7-26)20(29)22-15-4-5-17-18(11-15)31-13-30-17/h1-5,10-11H,6-9,12-13H2,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMXNXSELGAPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


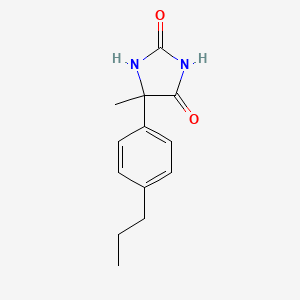
![N-(2,5-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2724504.png)
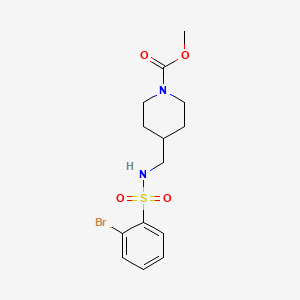
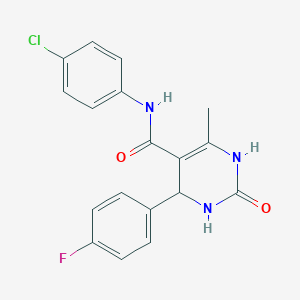
![3-(3-methylthiophen-2-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2724509.png)
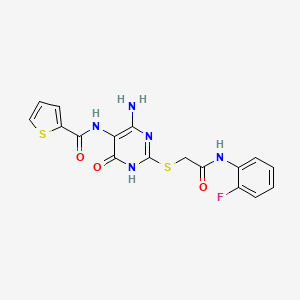


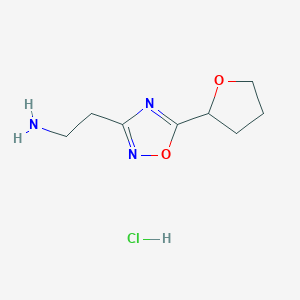

![(Z)-ethyl 2-((5-nitrofuran-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724521.png)
![(1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)acetic acid](/img/structure/B2724522.png)
![(E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B2724523.png)